5-methyl-1-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-carboxamide
Description
This compound features a pyrazole core substituted at position 1 with a phenyl group and at position 5 with a methyl group. The carboxamide at position 4 links to a pyridin-4-ylmethyl moiety, which is further substituted at position 2 with a thiophen-2-yl group. Its molecular formula is C₂₁H₁₉N₄OS, with a molecular weight of 375.47 g/mol.
Properties
IUPAC Name |
5-methyl-1-phenyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-15-18(14-24-25(15)17-6-3-2-4-7-17)21(26)23-13-16-9-10-22-19(12-16)20-8-5-11-27-20/h2-12,14H,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWQRGCRWNFTOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Phenyl Group: This step often involves the use of phenylhydrazine or a phenyl-substituted diketone.
Attachment of the Pyridine and Thiophene Groups: This can be done through a series of coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Formation of the Carboxamide Group: The final step involves the reaction of the pyrazole derivative with an appropriate amine or amide under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility or generating intermediates for further derivatization.
| Conditions | Reagents | Product | Reference |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (concentrated), reflux | 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Basic hydrolysis | NaOH (aqueous), heat | Sodium salt of the carboxylic acid derivative |
Mechanism :
- Base-mediated: Nucleophilic hydroxide ion attacks the carbonyl carbon, leading to tetrahedral intermediate formation and subsequent cleavage of the C–N bond.
- Acid-mediated: Protonation of the carbonyl oxygen enhances electrophilicity, facilitating water attack.
Nucleophilic Substitution
The pyridine and thiophene rings participate in electrophilic substitution, while the methylene bridge (–CH₂–) between pyridine and carboxamide can undergo alkylation or acylation.
Key Reactions:
Example :
Nitration of the thiophene ring introduces electron-withdrawing groups, enhancing potential bioactivity (e.g., antitubercular applications) .
Oxidation:
- Thiophene ring : Forms sulfoxides or sulfones using H₂O₂ or mCPBA .
- Pyrazole methyl group : Oxidized to a carboxylic acid with KMnO₄ under acidic conditions.
| Substrate | Oxidizing Agent | Product |
|---|---|---|
| Thiophene moiety | H₂O₂, AcOH | Thiophene-2-sulfoxide |
| 5-Methyl group | KMnO₄, H₂SO₄ | 5-Carboxylic acid pyrazole derivative |
Reduction:
- Carboxamide : Reduced to amine using LiAlH₄.
- Nitro groups (if present): Catalytic hydrogenation (H₂, Pd/C) yields amino derivatives .
Cycloaddition and Cross-Coupling
The pyrazole and pyridine rings enable participation in cycloaddition or metal-catalyzed coupling reactions:
| Reaction Type | Catalyst/Reagent | Product | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Base | Biaryl derivatives | |
| 1,3-Dipolar cycloaddition | Azides, Cu(I) | Triazole-linked hybrids |
Example :
Suzuki coupling with aryl boronic acids introduces substituents to the pyridine ring, modulating electronic properties .
Complexation with Metals
The pyridine nitrogen and carboxamide oxygen serve as coordination sites for metal ions, forming complexes with potential catalytic or therapeutic applications.
| Metal Salt | Conditions | Application |
|---|---|---|
| Cu(II) acetate | Methanol, RT | Antimicrobial coordination complexes |
| Fe(III) chloride | Ethanol, reflux | Magnetic materials |
Thermal Degradation
Thermogravimetric analysis (TGA) reveals stability up to 250°C, beyond which decomposition occurs via:
- Cleavage of the carboxamide bond (~300°C).
- Pyrazole ring fragmentation (~400°C).
Mechanistic Insights and Challenges
- Steric hindrance : Bulky substituents on pyridine (e.g., thiophene) slow electrophilic substitution .
- Regioselectivity : Pyrazole C-3 and C-5 positions are more reactive toward electrophiles than C-4 .
- Solubility : Polar aprotic solvents (DMF, DMSO) improve reaction efficiency for coupling reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 5-methyl-1-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-carboxamide may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In industry, this compound might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-methyl-1-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The presence of multiple aromatic rings and heteroatoms suggests potential interactions with hydrophobic pockets and hydrogen bonding sites in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between the target compound and related pyrazole/triazole-carboxamide derivatives:
Key Observations:
Substituent Effects: The target compound’s thiophene and pyridine groups may enhance π-π stacking and hydrophobic interactions, similar to the pyrimidine-thiophene hybrid in the triazole derivative . Safimaltib’s trifluoromethyl groups increase lipophilicity and metabolic stability compared to the target compound’s methyl and phenyl substituents .
Molecular Weight and Complexity :
Hypothetical Pharmacological Implications
While direct biological data for the target compound are unavailable, structural analogs provide clues:
- Safimaltib ’s MALT1 inhibition suggests that pyrazole-carboxamide scaffolds can target proteases involved in lymphoma . The target compound’s thiophene-pyridine moiety might favor interactions with kinases or GPCRs.
- The chloro -substituted analog () could exhibit distinct selectivity due to its smaller size and electronegative substituent .
Biological Activity
5-methyl-1-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, supported by a review of diverse literature.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the pyrazole core followed by the introduction of thiophene and pyridine moieties. A common synthetic route includes:
- Formation of Pyrazole : Reaction of phenyl hydrazine with appropriate carbonyl compounds.
- Thiophene and Pyridine Substitution : Introduction of thiophene and pyridine groups through nucleophilic substitution reactions.
Biological Activity Overview
The biological activity of 5-methyl-1-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-carboxamide has been evaluated across various studies, highlighting its potential in several therapeutic areas:
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Cytotoxicity Against Breast Cancer : Studies have shown that pyrazole analogs can reduce the viability of MCF7 breast cancer cells with IC50 values as low as 39.70 µM .
- Mechanism of Action : The anticancer effects are often attributed to the modulation of apoptotic pathways, including caspase activation .
Anti-inflammatory Properties
Compounds with similar structures have demonstrated anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines : Pyrazole derivatives can inhibit the production of cytokines such as TNF-alpha and IL-6 in vitro, suggesting a role in managing inflammatory diseases .
Neuroprotective Effects
Some studies suggest potential neuroprotective properties:
- Acetylcholinesterase Inhibition : Certain analogs have shown promising results in inhibiting acetylcholinesterase, which is relevant for treating neurodegenerative disorders .
Case Studies and Research Findings
| Study | Compound Tested | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|---|
| Kamel et al. (2015) | Pyrazole Derivative 1 | MCF7 | 39.70 µM | Caspase activation |
| Toton et al. (2013) | Pyrazole Analogs | MDA-MB-231 | 0.26 μM | MEK pathway inhibition |
| Turkan et al. (2018) | Pyrazole Analog 15 | AChE Inhibition | 66.37 nM | Neuroprotection |
Structural Insights
The crystal structure analysis reveals that the compound crystallizes with three independent molecules stabilized by intramolecular hydrogen bonds, which may influence its biological activity . The specific arrangement of functional groups plays a crucial role in determining its interaction with biological targets.
Q & A
Basic: What are the recommended synthetic routes for 5-methyl-1-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-carboxamide?
Methodological Answer:
The synthesis of pyrazole-carboxamide derivatives typically involves cyclocondensation reactions. For structurally related compounds, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid , a common approach is the cyclocondensation of ethyl acetoacetate with phenylhydrazine and dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions, followed by hydrolysis to yield the carboxylic acid intermediate . Subsequent coupling with amines (e.g., (2-(thiophen-2-yl)pyridin-4-yl)methylamine) can be achieved using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or DCM. Reaction optimization should prioritize temperature control (0–25°C) to minimize side reactions.
Advanced: How can computational methods improve the efficiency of synthesizing this compound?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms can predict favorable reaction pathways and transition states. For example, ICReDD’s integrated approach combines quantum mechanics with information science to narrow experimental conditions, such as solvent selection, catalyst loading, and temperature gradients . Advanced tools like Gaussian or ORCA can model steric and electronic effects of the thiophene-pyridine substituent on reaction kinetics. Molecular docking simulations may also guide the design of regioselective coupling strategies for the pyrazole-carboxamide core.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- 1H/13C NMR : To confirm regiochemistry of the pyrazole ring and substitution patterns (e.g., thiophene-pyridine linkage). Aromatic protons in the pyridinylmethyl group typically appear as doublets (δ 8.5–9.0 ppm), while the thiophene protons resonate at δ 6.8–7.5 ppm .
- IR Spectroscopy : Carboxamide C=O stretches appear near 1650–1680 cm⁻¹, and pyrazole C-N stretches at 1500–1550 cm⁻¹.
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (C₂₂H₂₀N₄O₂S, exact mass 408.13 g/mol).
Advanced: How can researchers resolve contradictions in reported spectral data for pyrazole-carboxamide derivatives?
Methodological Answer:
Discrepancies in spectral data (e.g., NMR shifts, melting points) often arise from polymorphism, solvent effects, or impurities. To address this:
- Perform X-ray crystallography to unambiguously confirm solid-state structure and hydrogen-bonding networks .
- Use standardized solvents (e.g., DMSO-d₆ or CDCl₃) and temperature-controlled NMR experiments.
- Compare experimental data with DFT-predicted NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p) basis sets) .
- Cross-validate purity via HPLC (≥95% purity, C18 column, acetonitrile/water gradient).
Basic: What in vitro assays are suitable for preliminary biological evaluation of this compound?
Methodological Answer:
For target-agnostic screening:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to assess selectivity .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., JAK2) or proteases, using ATP/NADPH depletion as a readout.
- Solubility and stability : Simulated gastric/intestinal fluid (SGF/SIF) testing to evaluate pharmacokinetic potential.
Advanced: How can structure-activity relationship (SAR) studies be designed for optimizing bioactivity?
Methodological Answer:
- Substituent variation : Systematically modify the thiophene-pyridine moiety (e.g., halogenation, methoxy groups) and pyrazole N-aryl group to map electronic and steric effects.
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes against targets like mGluR5 or TNF-α, leveraging homology models if crystal structures are unavailable .
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity using multivariate regression on IC₅₀ data from analogues.
Basic: What experimental design strategies minimize trial-and-error in reaction optimization?
Methodological Answer:
Employ Design of Experiments (DoE) methodologies:
- Factorial designs : Screen variables (e.g., solvent polarity, catalyst type, stoichiometry) to identify critical factors .
- Response Surface Methodology (RSM) : Optimize yield and purity using central composite designs.
- Taguchi methods : Reduce variability by controlling noise factors (e.g., humidity, reagent batch).
Advanced: How can researchers assess the compound’s stability under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), UV light (ICH Q1B), and oxidative stress (H₂O₂) .
- LC-MS/MS analysis : Monitor degradation products (e.g., hydrolysis of the carboxamide to carboxylic acid).
- Accelerated stability testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, with periodic HPLC analysis.
Basic: What are the key challenges in scaling up synthesis from milligram to gram scale?
Methodological Answer:
- Solvent selection : Replace low-boiling solvents (e.g., DCM) with safer alternatives (e.g., ethyl acetate) for large-scale reflux .
- Workup optimization : Implement continuous extraction or membrane separation technologies (e.g., nanofiltration) to improve yield .
- Purification : Transition from column chromatography to crystallization (e.g., using ethanol/water mixtures).
Advanced: How can machine learning enhance the discovery of analogues with improved pharmacokinetics?
Methodological Answer:
- QSAR models : Train neural networks on datasets of pyrazole-carboxamide derivatives to predict logP, solubility, and CYP450 metabolism .
- Generative chemistry : Use reinforcement learning (e.g., REINVENT) to propose novel substituents with optimal ADME properties.
- Meta-analysis : Curate literature data (e.g., PubChem BioAssay) to identify under-explored structural motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
